molecular formula C15H11N3O B11865830 3-Phenylquinoxaline-6-carboxamide CAS No. 403620-43-9

3-Phenylquinoxaline-6-carboxamide

Cat. No.: B11865830
CAS No.: 403620-43-9
M. Wt: 249.27 g/mol
InChI Key: ZQZMGYNFRKRYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylquinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications Quinoxalines are characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylquinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with benzil in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of a quinoxaline intermediate, which is then further functionalized to yield the desired carboxamide derivative .

Industrial Production Methods

Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis are utilized to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Phenylquinoxaline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .

Scientific Research Applications

3-Phenylquinoxaline-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylquinoxaline-6-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad range of applications make it a valuable compound in both research and industry .

Properties

CAS No.

403620-43-9

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

3-phenylquinoxaline-6-carboxamide

InChI

InChI=1S/C15H11N3O/c16-15(19)11-6-7-12-13(8-11)18-14(9-17-12)10-4-2-1-3-5-10/h1-9H,(H2,16,19)

InChI Key

ZQZMGYNFRKRYRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.